

Evidence for Voglibose Oral Disintegrating Tablet (VODT)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Voglibose

CAS No.: 83480-29-9

Cat. No.: S546850

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The core strategy for enhancing compliance centers on the VODT formulation, which is designed to dissolve in the mouth without water. A key Japanese study from 2008 provides the foundational evidence for this approach [1].

The table below summarizes the core findings from this study:

Aspect	Findings
Study Design	Patients with diabetes received VODT (0.6 or 0.9 mg/day) for 12 weeks. A subset of 1,067 patients switched from a Conventional Voglibose Tablet (CVT) to VODT [1].

| **Key Results on Compliance** | • **Ease of Use:** 53.1% of patients reported that taking VODT was easier than CVT [1]. • **Improved Compliance:** 28.4% of patients who frequently missed CVT doses showed improved compliance after switching to VODT [1]. | | **Impact on Glycemic Control** | A statistically significant decrease in HbA1c levels was observed **only** in the group of patients whose medication compliance improved after the switch [1]. | | **Safety Profile** | Adverse drug reactions were observed in 3.6% of patients, with the most common being abdominal distension, flatulence, diarrhea, and increased alanine aminotransferase levels. The safety profile was comparable to CVT [1]. |

Frequently Asked Questions (FAQs)

Here are answers to specific questions that researchers might encounter:

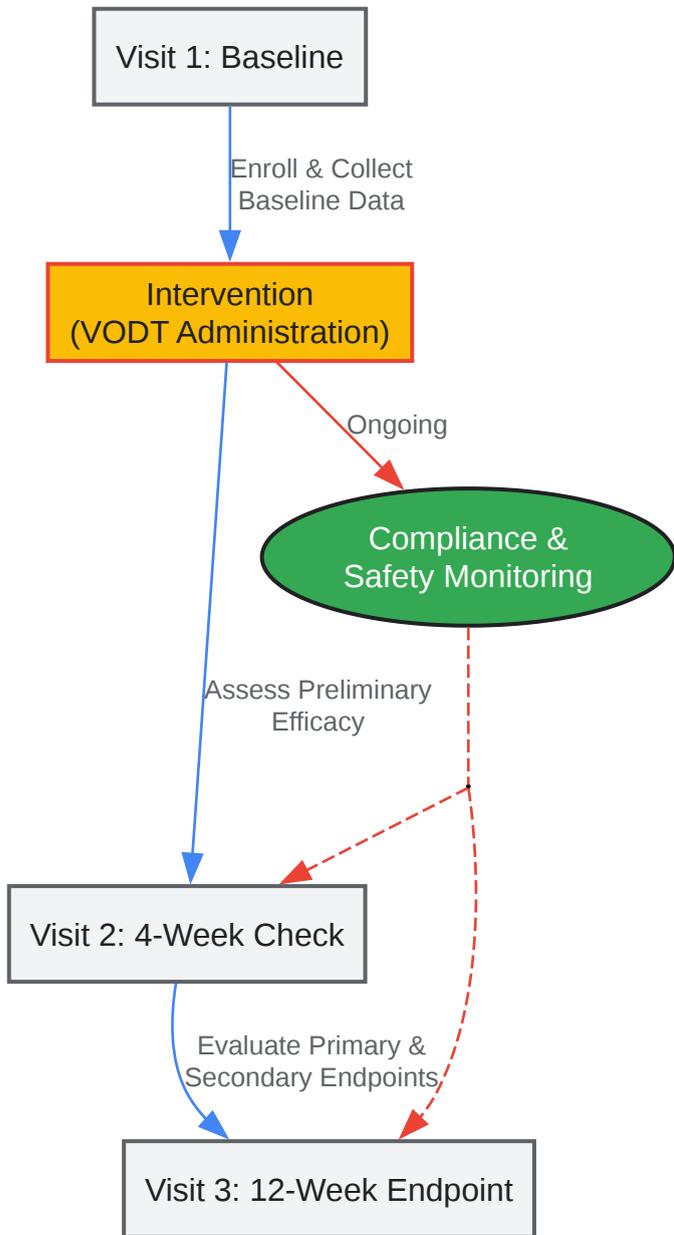
Q1: What is the clinical evidence that VODT improves compliance and glycemic outcomes? The primary evidence comes from a 2008 survey-style study involving 2,930 patients. It demonstrated that switching from a conventional tablet to VODT made administration easier for a majority of patients, directly improved compliance in a significant subset of previously non-adherent patients, and led to a consequent reduction in HbA1c in that improved-compliance group [1].

Q2: How does the efficacy of voglibose in fixed-dose combinations (FDCs) support patient adherence? FDCs reduce pill burden, which is a major factor in improving adherence, especially in chronic conditions like Type 2 Diabetes. A 2024 real-world study on a triple-drug FDC containing glimepiride, metformin, and **voglibose** showed significant reductions in HbA1c, fasting blood glucose, and post-prandial blood glucose over 12 weeks. The study concluded that this FDC exhibited good tolerability, thereby contributing to higher compliance [2].

Q3: What is the safety profile of voglibose, and how do its side effects impact compliance? The most common side effects of **voglibose** are gastrointestinal, including flatulence, diarrhea, and abdominal pain or distension [3] [1]. These are a direct result of its mechanism of action, where undigested carbohydrates are fermented in the colon. While these effects are usually mild and temporary, they are a common reason for discontinuing therapy. The VODT formulation does not change the drug's mechanism, so these side effects may still occur. Management strategies should include patient education that these symptoms may subside as the body adjusts.

Experimental Protocol: Assessing Compliance and Efficacy

For researchers designing studies to evaluate medication compliance, the following workflow outlines a standard methodology. This diagram is based on the structure of the cited VODT study [1].



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Diagram: Workflow for a 12-Week Compliance and Efficacy Study.

The table below details the objectives and methodologies for each stage of the experimental workflow.

Study Phase	Primary Objectives	Key Methodologies & Data Collection
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| **Visit 1: Baseline** | Patient enrollment; establish baseline metrics. | • Record comprehensive medical history and demographics. • Collect baseline lab tests: **HbA1c**, **Fasting Blood Glucose (FBG)**, **Post-Prandial Blood Glucose (PPBG)** [2] [1]. || **Intervention** | Administer the VODT formulation. | • Prescribe VODT (e.g., 0.6 or 0.9 mg/day) to be taken just before meals [3] [1]. || **Visit 2: 4-Week Check** | Analyze preliminary efficacy and safety. | • Measure changes in **FBG**, **PPBG**, and **body weight** [2]. • Monitor and record any adverse events. || **Visit 3: 12-Week Endpoint** | Evaluate primary and secondary study objectives. | • Assess changes in **HbA1c** and **body weight** from baseline [2] [1]. • Use a **Patient Global Assessment (PGA)** score or questionnaire to subjectively evaluate ease of use and compliance [1]. • Final safety evaluation. |

Key Takeaways for Your Technical Center

- **Formulation is Key:** The most directly supported method for improving **voglibose** compliance is the use of an **Oral Disintegrating Tablet (ODT)**.
- **Measurable Outcomes:** Compliance can be quantified by tracking the frequency of missed doses and through patient-reported outcomes (e.g., ease of use). The critical link to demonstrate is the subsequent improvement in glycemic control (HbA1c reduction) in the cohort with improved compliance.
- **Combination Therapies:** Fixed-dose combinations that include **voglibose** can reduce pill burden, which is another validated strategy for enhancing overall patient adherence to anti-diabetic regimens [2].

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To cite this document: Smolecule. [Evidence for Voglibose Oral Disintegrating Tablet (VODT)].

Smolecule, [2026]. [Online PDF]. Available at:

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